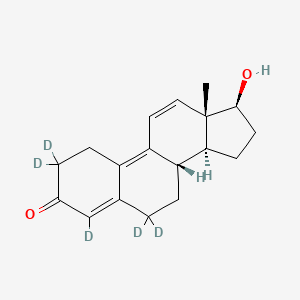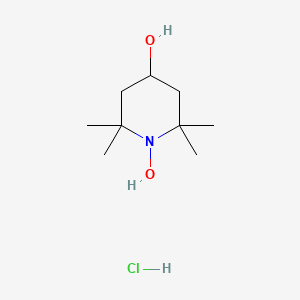
1-Hydroxy-2,2,6,6-tetramethylpiperidin-4-ol;hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Hydroxy-2,2,6,6-tetramethylpiperidin-4-ol;hydrochloride is an organic compound classified as a hydroxylamine. It is a white solid and is known for being the reduced derivative of the popular radical 2,2,6,6-tetramethylpiperidin-1-yl)oxyl (TEMPO). This compound has garnered interest due to its mild basic properties and its applications in various scientific fields .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1-Hydroxy-2,2,6,6-tetramethylpiperidin-4-ol can be synthesized through several methods. One common approach involves the reduction of 2,2,6,6-tetramethylpiperidin-1-yl)oxyl (TEMPO) using a suitable reducing agent. The reaction typically occurs under mild conditions and yields the desired hydroxylamine product .
Industrial Production Methods
In industrial settings, the production of 1-Hydroxy-2,2,6,6-tetramethylpiperidin-4-ol often involves large-scale reduction processes. These processes are optimized for efficiency and yield, ensuring the consistent production of high-purity compound .
Analyse Des Réactions Chimiques
Types of Reactions
1-Hydroxy-2,2,6,6-tetramethylpiperidin-4-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized back to its radical form, 2,2,6,6-tetramethylpiperidin-1-yl)oxyl (TEMPO).
Reduction: It can be further reduced to form different derivatives.
Substitution: The hydroxyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include molecular oxygen and other oxidants.
Reduction: Reducing agents such as sodium borohydride or hydrogen gas are typically used.
Substitution: Reagents like acetyl chloride or methanesulfonyl chloride can be used for substitution reactions.
Major Products Formed
Oxidation: 2,2,6,6-tetramethylpiperidin-1-yl)oxyl (TEMPO).
Reduction: Various reduced derivatives depending on the reducing agent used.
Substitution: Substituted derivatives with different functional groups.
Applications De Recherche Scientifique
1-Hydroxy-2,2,6,6-tetramethylpiperidin-4-ol has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of 1-Hydroxy-2,2,6,6-tetramethylpiperidin-4-ol involves its ability to interact with molecular targets through hydrogen bonding and redox reactions. The hydroxyl and imino groups in the compound can form bi-directional hydrogen bonds, inhibiting ion migration and reinforcing interface contact. This interaction improves the stability of certain materials, such as perovskites .
Comparaison Avec Des Composés Similaires
1-Hydroxy-2,2,6,6-tetramethylpiperidin-4-ol can be compared with other similar compounds, such as:
2,2,6,6-Tetramethylpiperidin-1-yl)oxyl (TEMPO): A stable radical used in various oxidation reactions.
2,2,6,6-Tetramethyl-4-piperidinol: Another hydroxylamine with similar properties.
2,2,6,6-Tetramethyl-4-piperidinone hydrochloride: A related compound used in different chemical applications.
The uniqueness of 1-Hydroxy-2,2,6,6-tetramethylpiperidin-4-ol lies in its mild basic properties and its versatility in undergoing various chemical reactions, making it valuable in both research and industrial applications.
Propriétés
Numéro CAS |
4972-11-6 |
|---|---|
Formule moléculaire |
C9H20ClNO2 |
Poids moléculaire |
209.71 g/mol |
Nom IUPAC |
1-hydroxy-2,2,6,6-tetramethylpiperidin-4-ol;hydrochloride |
InChI |
InChI=1S/C9H19NO2.ClH/c1-8(2)5-7(11)6-9(3,4)10(8)12;/h7,11-12H,5-6H2,1-4H3;1H |
Clé InChI |
QCJDXHSSMDQRBO-UHFFFAOYSA-N |
SMILES canonique |
CC1(CC(CC(N1O)(C)C)O)C.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-Piperidinyl[5-(1H-pyrrolo[2,3-b]pyridin-4-yl)-2-furanyl]methanone](/img/structure/B13841700.png)
![3-[18-(2-Carboxyethyl)-13-ethenyl-8-(1-methoxyethyl)-3,7,12,17-tetramethyl-22,23-dihydroporphyrin-2-yl]propanoic acid](/img/structure/B13841705.png)
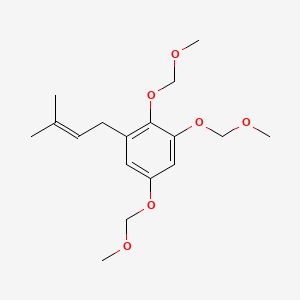
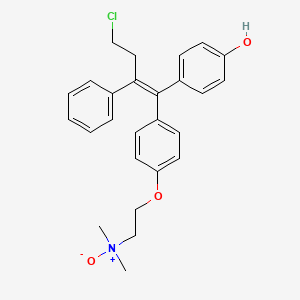
![(1'R,2R,3S,4'S,6S,8'R,10'E,12'S,13'S,14'E,20'R,21'R,24'S)-2-[(2S)-butan-2-yl]-21',24'-dihydroxy-12'-[(2R,4S,5S,6S)-5-[(2S,4S,5S,6S)-5-hydroxy-4-methoxy-6-methyloxan-2-yl]oxy-4-methoxy-6-methyloxan-2-yl]oxy-3,11',13',22'-tetramethylspiro[2,3-dihydropyran-6,6'-3,7,19-trioxatetracyclo[15.6.1.14,8.020,24]pentacosa-10,14,16,22-tetraene]-2'-one](/img/structure/B13841714.png)

![2-(1-benzyl-3,4-dihydro-2H-pyrido[2,3-b]pyrazin-6-yl)ethanol](/img/structure/B13841720.png)
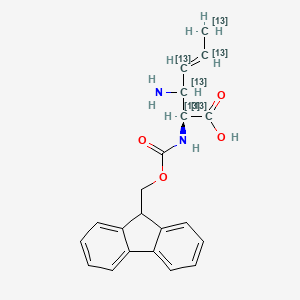
![azane;phosphono [(2E,6E,10E)-7,11,15-trimethyl-3-(trideuteriomethyl)hexadeca-2,6,10,14-tetraenyl] hydrogen phosphate](/img/structure/B13841746.png)
![Thieno[3,2-c]pyridine4-Methylbenzenesulfonate](/img/structure/B13841749.png)
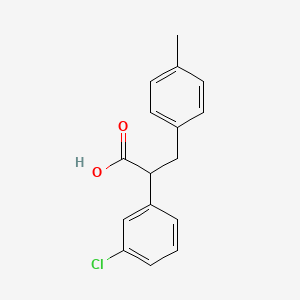
![(2R,5R)-6-[(1S,3Z,5S)-3-[(2E)-2-[(1R,3aR,7aR)-1-[(E,2S,5R)-6-hydroxy-5,6-dimethylhept-3-en-2-yl]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-5-hydroxy-2-methylidenecyclohexyl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B13841759.png)
![[(6S,8R,9S,13S,14S,17S)-6-hydroxy-13-methyl-3-pentanoyloxy-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl] pentanoate](/img/structure/B13841760.png)
